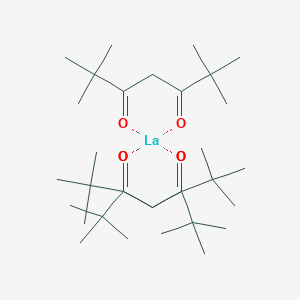
正丁基三苯基氯化鏻
描述
Synthesis Analysis
Butyltriphenylphosphonium chloride is readily prepared from simpler phosphonium salts and is used in various organic transformations. It has been reported to convert α-sulfinyl oximes and α-sulfinyl hydrazones to corresponding β-keto sulfoxides with high yields and enantiomeric purity (Hajipour & Ruoho, 2003).
Molecular Structure Analysis
The molecular structure of butyltriphenylphosphonium chloride derivatives shows that the phosphorus atom usually exhibits a distorted tetrahedral coordination. Studies have detailed the geometry around the phosphonium center, highlighting variations depending on substituents attached to the phosphorus atom (Sharutin, Sharutina, & Popkova, 2019).
Chemical Reactions and Properties
Butyltriphenylphosphonium chloride is involved in various chemical reactions, including conversions of α-sulfinyl compounds to β-keto sulfoxides. This highlights its utility in synthesizing compounds with high enantiomeric purity, which is crucial in the pharmaceutical industry (Hajipour & Ruoho, 2003).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of butyltriphenylphosphonium chloride were not highlighted, typical characteristics include solid state at room temperature, white appearance, and solubility in various organic solvents. The physical properties can influence its applications in organic synthesis and catalysis.
Chemical Properties Analysis
Butyltriphenylphosphonium chloride acts as a versatile reagent in organic chemistry, facilitating numerous types of chemical transformations. Its chemical properties allow for the selective reduction of imines, enamines, and oximes, showcasing its broad applicability in reducing various organic functionalities under mild conditions (Hajipour, Mohammadpoor‐Baltork, & Noroallhi, 2001).
科学研究应用
-
Organic Synthesis
- Butyltriphenylphosphonium chloride is used in organic synthesis . It serves as a Wittig reagent, which is used in the Wittig reaction to convert aldehydes and ketones to alkenes . It’s also used as a phase transfer catalyst .
- The compound is typically used in its solid form and reactions are carried out in suitable solvents under controlled conditions .
- The outcomes of these reactions can vary widely depending on the specific reactants and conditions used. In general, the use of Butyltriphenylphosphonium chloride can help to increase the efficiency and selectivity of certain organic reactions .
-
Material Science
- Butyltriphenylphosphonium chloride is used to accelerate the cure of phenolic-based epoxy resins, certain fluoroelastomers, and thermosetting powder coatings .
- The compound is typically incorporated into the materials during the manufacturing process .
- The use of Butyltriphenylphosphonium chloride can help to improve the properties of the final products, such as their hardness, durability, and resistance to heat and chemicals .
-
Synthesis Reagent
- Butyltriphenylphosphonium chloride is often used as a synthesis reagent . It is particularly useful in the synthesis of various organic compounds .
- The compound is typically used in its solid form and reactions are carried out in suitable solvents under controlled conditions .
- The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .
-
Phase Transfer Catalyst
- Butyltriphenylphosphonium chloride is used as a phase transfer catalyst . It helps to increase the rate of reaction by facilitating the migration of a reactant from one phase to another .
- The compound is typically added to the reaction mixture in its solid form .
- The use of Butyltriphenylphosphonium chloride as a phase transfer catalyst can help to increase the efficiency of certain reactions .
-
Functional Group Interconversions
- Butyltriphenylphosphonium chloride is used in functional group interconversions . It plays a crucial role in the transformation of one functional group to another within an organic compound .
- The compound is typically used in its solid form and reactions are carried out in suitable solvents under controlled conditions .
- The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .
-
Heterocycle Synthesis
- Butyltriphenylphosphonium chloride is used in the synthesis of heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements .
- The compound is typically used in its solid form and reactions are carried out in suitable solvents under controlled conditions .
- The use of Butyltriphenylphosphonium chloride can help to increase the efficiency and selectivity of certain organic reactions .
安全和危害
未来方向
Mitochondria are recognized as one of the most important targets for new drug design in cancer, cardiovascular, and neurological diseases. The most effective way to deliver drugs specifically to mitochondria is by covalently linking a lipophilic cation such as an alkyltriphenylphosphonium moiety to a pharmacophore of interest . This approach has been developed to study mitochondrial physiology and dysfunction and the interaction between mitochondria and other subcellular organelles and for treatment of a variety of diseases such as neurodegeneration and cancer .
属性
IUPAC Name |
butyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24P.ClH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIUDWFSVDFDDY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884597 | |
| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyltriphenylphosphonium chloride | |
CAS RN |
13371-17-0 | |
| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13371-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013371170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyltriphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















